

Refining BMS-191011 dosage to minimize side effects

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Compound of Interest		
Compound Name:	BMS-191011	
Cat. No.:	B1667175	Get Quote

Technical Support Center: BMS-191011

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **BMS-191011**. Our goal is to help you refine your experimental dosage to minimize side effects and achieve reliable results.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you troubleshoot potential issues during your experiments with **BMS-191011**.

Q1: What are the known or potential side effects of **BMS-191011** and other BKCa channel openers?

A1: **BMS-191011** is a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels. While specific dose-dependent toxicology data for **BMS-191011** is limited in publicly available literature, information from related compounds and preclinical studies can provide insights into potential side effects. A clinical trial with MaxiPost (BMS-204352), a related BKCa channel opener, reported adverse effects in healthy volunteers, including headache, facial flushing, palpitations, and warm sensations.[1][2][3] Another BKCa channel opener, NS1619, has been shown to have off-target effects at higher concentrations, including inhibition of other ion channels.[2][4][5] Therefore, it is crucial to use the lowest effective concentration of **BMS-191011** to minimize the risk of such side effects.

Troubleshooting & Optimization





Q2: We are observing unexpected cardiovascular effects in our in vivo rodent studies. How can we troubleshoot this?

A2: A study in rats showed that intravenous administration of **BMS-191011** at doses of 10-100 µg/kg resulted in vasodilation of retinal arterioles without significant changes in mean arterial pressure or heart rate.[6][7][8] If you are observing systemic cardiovascular effects, consider the following:

- Dose Reduction: You may be using a dose that is too high. Try performing a dose-response study starting from a lower range to identify the minimal effective dose for your desired outcome.
- Route of Administration: The method of administration can significantly impact the pharmacokinetic profile. Intravenous bolus injections may lead to transient high concentrations. Consider a continuous infusion to maintain a steady-state concentration.
- Animal Model: The cardiovascular response can vary between different animal strains and species. Ensure your animal model is appropriate and that baseline cardiovascular parameters are stable.

Q3: Our in vitro experiments are showing high levels of cytotoxicity. What could be the cause?

A3: High cytotoxicity in vitro can be due to several factors:

- Concentration: As with in vivo studies, high concentrations of BMS-191011 can lead to off-target effects and cellular stress. We recommend performing a concentration-response curve to determine the optimal concentration for BKCa channel activation without inducing significant cell death.
- Solvent Toxicity: BMS-191011 is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is below a cytotoxic threshold for your specific cell line (typically <0.5%).
- Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It
 is advisable to test BMS-191011 on a panel of cell lines, including non-cancerous control
 lines, to assess its general cytotoxicity.



Q4: How can we proactively assess the potential for cardiotoxicity with BMS-191011?

A4: Cardiotoxicity is a critical concern for ion channel modulators. We recommend a tiered approach to assess this risk:

- In Silico Analysis: Use computational models to predict the potential for BMS-191011 to bind to cardiac ion channels, particularly the hERG channel, which is associated with druginduced arrhythmias.
- In Vitro hERG Assay: Conduct an electrophysiological assay, such as an automated patchclamp study, to directly measure the effect of BMS-191011 on the hERG potassium channel. This is a standard regulatory requirement for new chemical entities.
- Ex Vivo Langendorff Heart Preparation: Utilize an isolated perfused heart model to assess the effects of **BMS-191011** on cardiac function, including heart rate, contractility, and coronary flow, in a controlled environment without systemic influences.[9][10]

Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **BMS-191011** and a related compound, MaxiPost.

Table 1: In Vivo Cardiovascular Effects of **BMS-191011** in Rats[6][7][8]

Dosage (μg/kg, i.v.)	Change in Retinal Arteriolar Diameter	Change in Mean Arterial Pressure	Change in Heart Rate
10	Increased	No significant change	No significant change
30	Increased	No significant change	No significant change
100	Increased	No significant change	No significant change

Table 2: Adverse Events Reported in a Clinical Trial of MaxiPost (BMS-204352) in Healthy Volunteers[1][3][8]



Adverse Event	Incidence in MaxiPost Group (n=20)	Incidence in Placebo Group (n=20)
Headache	90%	30%
Facial Flushing	More prevalent than placebo	-
Palpitations	More prevalent than placebo	-
Warm Sensations	More prevalent than placebo	-

Experimental Protocols

Below are detailed methodologies for key experiments to assess the safety and toxicity of **BMS-191011**.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effects of **BMS-191011** on a given cell line.

Materials:

- Selected cell line (e.g., HEK293, HepG2)
- 96-well cell culture plates
- · Complete cell culture medium
- BMS-191011 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Protocol:



- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
- Prepare serial dilutions of BMS-191011 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control (DMSO only) and untreated control wells.
- Remove the old medium from the cells and add 100 μ L of the prepared **BMS-191011** dilutions or control medium to the respective wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[11]

In Vitro Cardiotoxicity Assessment: hERG Automated Patch-Clamp Assay

Objective: To evaluate the potential of **BMS-191011** to inhibit the hERG potassium channel.

Materials:

- HEK293 cells stably expressing the hERG channel
- Automated patch-clamp system (e.g., IonWorks, Patchliner)
- External and internal recording solutions
- BMS-191011 stock solution (in DMSO)
- Positive control (e.g., dofetilide)



Protocol:

- Culture and prepare the hERG-expressing cells according to the automated patch-clamp system's specifications.
- Prepare a series of concentrations of BMS-191011 in the external solution.
- Load the cells, compound solutions, and control solutions onto the system.
- Initiate the automated patch-clamp protocol. The system will establish whole-cell recordings and apply a voltage protocol to elicit hERG currents.
- After establishing a stable baseline current, the system will perfuse the cells with the different concentrations of BMS-191011.
- Record the hERG current at each concentration.
- Analyze the data to determine the percentage of hERG channel inhibition at each concentration and calculate the IC50 value.

In Vivo General Toxicology Study in Rodents

Objective: To assess the potential systemic toxicity of **BMS-191011** in a rodent model after repeated administration.

Materials:

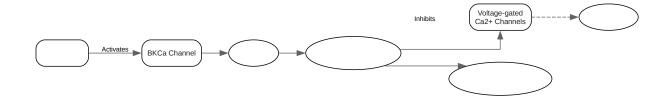
- Rodent species (e.g., Sprague-Dawley rats), both male and female
- **BMS-191011** formulation for the chosen route of administration (e.g., intravenous, oral gavage)
- Vehicle control
- Standard laboratory animal housing and care facilities

Protocol:



- Dose Selection: Based on preliminary dose-ranging studies, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should ideally produce some minimal toxic effects without causing severe suffering or mortality.
- Animal Groups: Assign a sufficient number of animals (e.g., 10 per sex per group) to each dose group.
- Administration: Administer BMS-191011 or vehicle daily for a predetermined duration (e.g., 14 or 28 days) via the intended clinical route.
- Clinical Observations: Conduct daily observations for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
- Clinical Pathology: Collect blood and urine samples at specified time points for hematology, clinical chemistry, and urinalysis.
- Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals.
 Collect and preserve all major organs and tissues for histopathological examination by a qualified veterinary pathologist.
- Data Analysis: Analyze all collected data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).[7][12][13][14][15]

Visualizations Signaling Pathway of BMS-191011

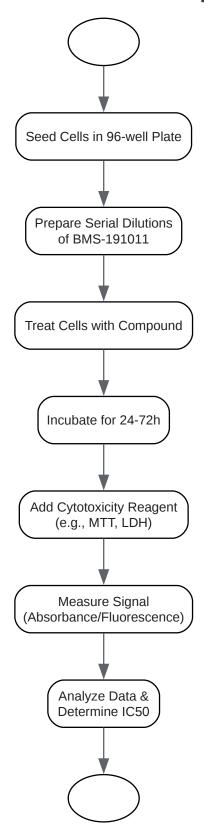


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Caption: Mechanism of action of BMS-191011.



Experimental Workflow for In Vitro Cytotoxicity Testing



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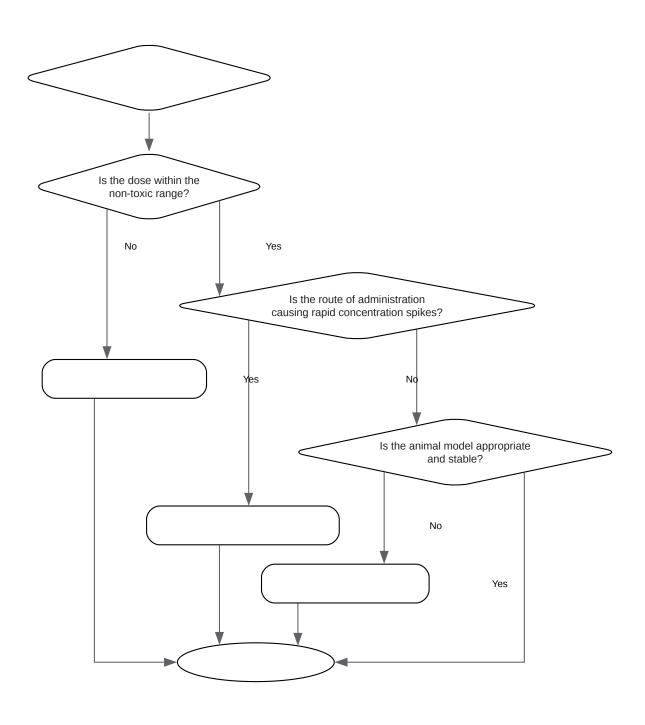




Caption: Workflow for assessing in vitro cytotoxicity.

Troubleshooting Logic for Unexpected In Vivo Side Effects





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Caption: Troubleshooting guide for in vivo experiments.



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